molecular formula C10H13NO2 B11792479 2-Amino-1-(2,3-dihydrobenzofuran-3-yl)ethanol

2-Amino-1-(2,3-dihydrobenzofuran-3-yl)ethanol

Cat. No.: B11792479
M. Wt: 179.22 g/mol
InChI Key: CSQRMTNUWYLAQQ-UHFFFAOYSA-N
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Description

2-Amino-1-(2,3-dihydrobenzofuran-3-yl)ethanol is a chemical compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The presence of the benzofuran ring in this compound makes it a potential candidate for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(2,3-dihydrobenzofuran-3-yl)ethanol can be achieved through several synthetic routes. One common method involves the cyclization of salicylaldehyde derivatives with amino alcohols under acidic or basic conditions . Another approach is the Cs2CO3-catalyzed domino annulation of enantiopure chiral salicyl N-phosphonyl imines with bromo malonates .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis (MWI) has been explored to enhance reaction efficiency and reduce reaction time .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(2,3-dihydrobenzofuran-3-yl)ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted benzofuran derivatives, which can exhibit enhanced biological activities .

Scientific Research Applications

2-Amino-1-(2,3-dihydrobenzofuran-3-yl)ethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-1-(2,3-dihydrobenzofuran-3-yl)ethanol involves its interaction with specific molecular targets and pathways. The benzofuran ring structure allows the compound to interact with various enzymes and receptors, leading to its biological effects. For example, it can inhibit the activity of certain enzymes involved in tumor growth and bacterial infections .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-1-(2,3-dihydrobenzofuran-3-yl)propanol
  • 2-Amino-1-(2,3-dihydrobenzofuran-3-yl)butanol
  • 2-Amino-1-(2,3-dihydrobenzofuran-3-yl)pentanol

Uniqueness

2-Amino-1-(2,3-dihydrobenzofuran-3-yl)ethanol is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of both amino and hydroxyl groups allows for versatile chemical modifications and potential therapeutic applications .

Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

2-amino-1-(2,3-dihydro-1-benzofuran-3-yl)ethanol

InChI

InChI=1S/C10H13NO2/c11-5-9(12)8-6-13-10-4-2-1-3-7(8)10/h1-4,8-9,12H,5-6,11H2

InChI Key

CSQRMTNUWYLAQQ-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=CC=CC=C2O1)C(CN)O

Origin of Product

United States

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